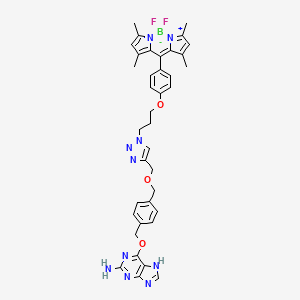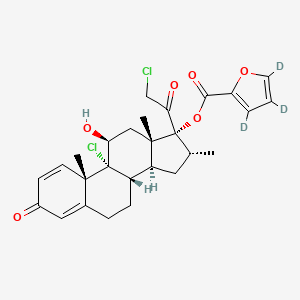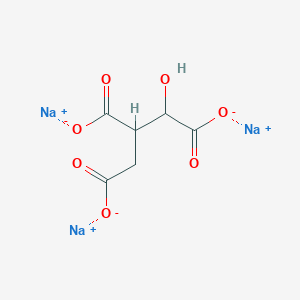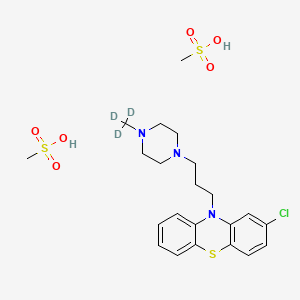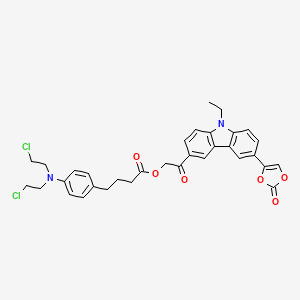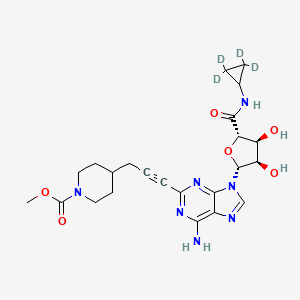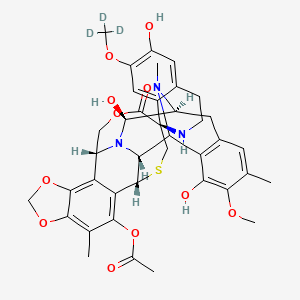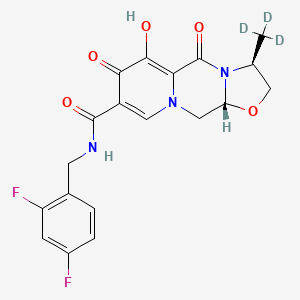
Cabotegravir-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cabotegravir-d3 is a deuterated form of cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of human immunodeficiency virus (HIV) infection. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This compound is particularly significant in the context of long-acting injectable formulations for HIV pre-exposure prophylaxis and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cabotegravir-d3 involves multiple steps, starting from commercially available starting materialsOne common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cabotegravir-d3 undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Cabotegravir-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of cabotegravir.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Utilized in clinical research to develop long-acting injectable formulations for HIV pre-exposure prophylaxis and treatment.
Industry: Applied in the pharmaceutical industry to enhance the stability and efficacy of drug formulations
Mécanisme D'action
Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV. This enzyme is responsible for integrating the viral DNA into the host genome, a critical step in the viral replication cycle. By binding to the active site of the integrase enzyme, this compound prevents the strand transfer of viral DNA, thereby inhibiting viral replication and reducing the viral load in infected individuals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dolutegravir: Another integrase strand transfer inhibitor with a similar chemical structure and mechanism of action.
Raltegravir: An earlier integrase inhibitor used in the treatment of HIV infection.
Elvitegravir: A once-daily integrase inhibitor used in combination with other antiretroviral agents
Uniqueness of Cabotegravir-d3
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life. This makes it particularly suitable for long-acting injectable formulations, providing a significant advantage over other integrase inhibitors that require more frequent dosing .
Propriétés
Formule moléculaire |
C19H17F2N3O5 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3 |
Clé InChI |
WCWSTNLSLKSJPK-FYQNUEFUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
SMILES canonique |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)

